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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of infigratinib
phosphate, a potent and selective ATP-competitive tyrosine kinase inhibitor, for Fibroblast
Growth Factor Receptors (FGFR) 1, 2, and 3. Infigratinib is a crucial therapeutic agent in
oncology, particularly for cancers driven by aberrant FGFR signaling.[1][2][3] This document
outlines the quantitative binding affinities, the experimental methodologies used to determine
these values, and the core signaling pathways affected.

Quantitative Binding Affinity of Infigratinib

Infigratinib demonstrates high potency and selectivity for FGFR1, FGFR2, and FGFR3.[4] Its
affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which
represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.
Data from both biochemical and cellular assays consistently show that infigratinib inhibits these
receptors at low nanomolar concentrations.

Table 1: Biochemical Assay Data

Biochemical assays measure the direct inhibitory effect of infigratinib on the kinase activity of
isolated FGFR enzymes.
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Target Receptor IC50 (nM) Reference
FGFR1 0.9 (5161718l
FGFR2 1.4 [S1[61171[8]
FGFR3 1.0 [5617181e]

Table 2: Cellular Assay Data

Cellular assays assess the inhibitory effect of infigratinib on FGFR autophosphorylation and cell
proliferation in a cellular context, providing a more physiologically relevant measure of potency.

Target

Assay Type Cell Line IC50 (nM) Reference
Receptor
Cellular
HEK-293
Autophosphoryla FGFR1 6.5 [5]
] (transfected)
tion
Cellular
HEK-293
Autophosphoryla FGFR2 5.8 [5]
) (transfected)
tion
Cellular
HEK-293
Autophosphoryla FGFR3 5.8 [5]
) (transfected)
tion
BaF3
Cell Proliferation (expressing FGFR1 10 [6]
FGFR)
BaF3
Cell Proliferation (expressing FGFR2 11 [6]
FGFR)
BaF3
Cell Proliferation (expressing FGFR3 14 [6]
FGFR)
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Note: Infigratinib shows significantly less potency against FGFR4, with reported IC50 values of
60-61 nM in biochemical assays and 392 nM in cellular proliferation assays, highlighting its
selectivity for FGFR1-3.[5][6][7][8][10]

Experimental Protocols

The binding affinities detailed above were determined using standardized biochemical and
cellular assays.

Biochemical Kinase Assays

These assays quantify the direct inhibition of FGFR kinase activity by infigratinib in a cell-free
system.

Objective: To measure the IC50 value of infigratinib against isolated FGFR1, FGFR2, and
FGFR3 kinase domains.

Methodology:

e Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, and FGFR3
kinase domains are purified. A generic tyrosine kinase substrate (e.g., a poly-Glu-Tyr
peptide) is prepared.

e Reaction Mixture: The kinase, substrate, and ATP are combined in a reaction buffer.

« Inhibitor Addition: Infigratinib is added to the reaction mixture across a range of
concentrations. A control reaction with a vehicle (like DMSO) is run in parallel.

» Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a
controlled temperature (e.g., 37°C) to allow for substrate phosphorylation.

o Detection and Quantification: The level of substrate phosphorylation is measured. This can
be done using various methods, such as radiolabeling with [y-32P]ATP followed by
autoradiography, or more commonly, using fluorescence-based or luminescence-based
assays that detect the amount of ADP produced or use specific antibodies to detect the
phosphorylated substrate.
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« Data Analysis: The percentage of inhibition for each infigratinib concentration is calculated
relative to the control. The IC50 value is then determined by fitting the concentration-
response data to a sigmoidal dose-response curve.
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Biochemical Kinase Assay Workflow

Cellular Autophosphorylation Assays

These assays measure the ability of infigratinib to inhibit the phosphorylation of the FGFR itself
within a living cell, which is a critical step in receptor activation.
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Objective: To determine the IC50 of infigratinib for inhibiting ligand-induced FGFR

autophosphorylation in cells.

Methodology:

Cell Culture and Transfection: A suitable cell line, such as HEK-293, is cultured.[6] Cells are
then transfected with expression vectors for a specific FGFR (e.g., FGFR1, FGFR2, or
FGFR3).

Serum Starvation: Prior to the experiment, cells are typically serum-starved for several hours
to reduce baseline receptor tyrosine kinase activity.

Inhibitor Treatment: Cells are pre-incubated with various concentrations of infigratinib or a
vehicle control.

Ligand Stimulation: Cells are stimulated with a relevant fibroblast growth factor (FGF) ligand
to induce receptor dimerization and autophosphorylation.

Cell Lysis and Protein Quantification: After stimulation, cells are lysed to extract total protein.
The protein concentration of each lysate is determined to ensure equal loading for
subsequent analysis.

Immunoblotting (Western Blot): Equal amounts of protein from each sample are separated
by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary
antibody specific for phosphorylated FGFR (p-FGFR). A second antibody for total FGFR is
used as a loading control.

Detection and Analysis: The signal from the p-FGFR antibody is detected (e.g., via
chemiluminescence) and quantified. The ratio of p-FGFR to total FGFR is calculated for each
concentration of infigratinib. The 1C50 value is determined from the dose-response curve.

FGFR Signaling Pathway and Mechanism of
Inhibition

FGFRs are receptor tyrosine kinases that play a crucial role in normal cellular processes,

including proliferation, differentiation, and survival.[4][11][12] In many cancers, genetic
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alterations such as fusions, mutations, or amplifications lead to constitutive activation of the
FGFR signaling pathway, driving tumor growth.[1][11]

Upon binding of an FGF ligand, the FGFR dimerizes, leading to the trans-autophosphorylation
of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for
adaptor proteins like FRS2, which in turn recruit other signaling molecules to activate key
downstream pathways.[13][14][15] Infigratinib acts as an ATP-competitive inhibitor, binding to
the ATP pocket of the FGFR kinase domain.[1][3][16] This action blocks autophosphorylation
and prevents the activation of downstream signaling cascades, thereby inhibiting the
proliferation of malignant cells.[3][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608101#infigratinib-phosphate-binding-affinity-for-
fgfrl-vs-fgfr2-vs-fgfr3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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